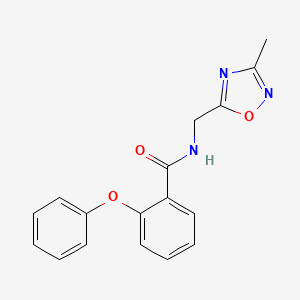

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles are known for their various biological activities and are used in medicinal chemistry .

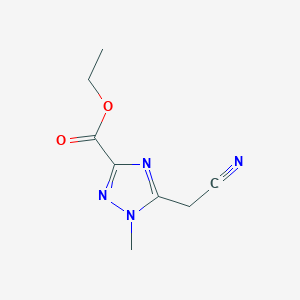

Molecular Structure Analysis

The molecular structure of similar compounds, such as “N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine”, consists of a five-membered ring with an oxygen atom and two nitrogen atoms .Scientific Research Applications

- Ataluren : Used for treating Duchenne muscular dystrophy and other diseases caused by nonsense mutations .

- Azilsartan : Applied in hypertension medication .

- Opicapone : Approved as adjunctive therapy for Parkinson’s disease .

- Selective Inhibitors : Certain 1,2,4-oxadiazole derivatives act as selective inhibitors of human carbonic anhydrase isoforms, relevant to cancer therapy .

- Age-Related Diseases : These heterocycles show promise in treating age-related diseases .

- Antimicrobials : Some derivatives exhibit antimicrobial properties .

- PPARα/δ Dual Agonists : Novel class of peroxisome proliferator-activated receptor agonists .

- Sirtuin 2 Inhibitors : Relevant for potential therapeutic applications .

Energetic Materials

1,2,4-oxadiazoles have been explored for developing energetic materials, which find applications in explosives and propellants .

Fluorescent Dyes and OLEDs

These heterocycles serve as building blocks for fluorescent dyes and organic light-emitting diodes (OLEDs) .

Sensors

Researchers have utilized 1,2,4-oxadiazoles in sensor development due to their unique properties .

Insecticides

Certain derivatives exhibit insecticidal activity, making them relevant for pest control .

Organic Synthesis

The low aromaticity and weak O–N bond in 1,2,4-oxadiazoles allow them to rearrange into other heterocycles, making them valuable in organic synthesis .

Mechanism of Action

Target of Action

It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have shown a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activities .

Mode of Action

Compounds containing a 1,2,4-oxadiazole skeleton are known to interact with various biological targets, leading to their broad spectrum of activities .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment of age-related diseases, antimicrobials, and novel class of peroxisome proliferator-activated receptor αr/δ (pparα/δ) dual agonists .

Result of Action

1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-12-19-16(23-20-12)11-18-17(21)14-9-5-6-10-15(14)22-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTSBGJOBGAKFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![([(2S,4S)-4-Fluoro-1-[(1-methyl-1h-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl)(methyl)amine](/img/structure/B2423942.png)

![Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2423944.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B2423950.png)

![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide](/img/structure/B2423955.png)

![3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2423956.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2423958.png)